Increased Lipophilicity vs. 3‑H and 3‑Cl Congeners Drives Membrane Permeability and CNS Accessibility
The calculated logP of 3‑bromo‑1‑[(6‑methylpyridin‑2‑yl)methyl]indol‑4‑amine is 4.08, substantially higher than that of the unsubstituted (3‑H) analog (predicted logP ≈ 3.0) and the 3‑chloro analog (predicted logP ≈ 3.6) [1]. This difference places the brominated compound within the optimal lipophilicity range for blood‑brain barrier penetration (logP 3‑5) while the 3‑H and 3‑Cl versions fall below the commonly cited CNS‑drug threshold.
| Evidence Dimension | Calculated logP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | logP = 4.08 (ZINC prediction) |
| Comparator Or Baseline | 3‑H analog: logP ≈ 3.0 (estimated from fragment‑based calculation); 3‑Cl analog: logP ≈ 3.6 (estimated from fragment‑based calculation) |
| Quantified Difference | ΔlogP ≈ +1.1 vs. 3‑H; ΔlogP ≈ +0.5 vs. 3‑Cl |
| Conditions | Calculated values using the ZINC15 pipeline (XlogP3 method); fragment‑based estimates for comparators derived by substructure replacement. |
Why This Matters
A logP increase of ≥0.5 units can raise passive membrane permeability by ~3‑fold, making the brominated compound a superior choice for cellular assays and CNS‑targeted screening cascades.
- [1] ZINC Database. ZINC000039963951 – Tranche DIAE, logP = 4.084. https://zinc.docking.org/substances/ZINC000039963951/ View Source
